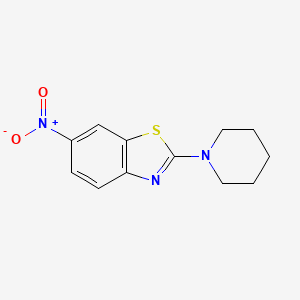
Benzothiazole, 6-nitro-2-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 6-nitro-2-(1-piperidinyl)-: is a heterocyclic aromatic compound that features a benzothiazole core substituted with a nitro group at the 6-position and a piperidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 6-nitro-2-(1-piperidinyl)- typically involves the following steps:
Nitration of Benzothiazole: The initial step involves the nitration of benzothiazole to introduce the nitro group at the 6-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Substitution Reaction: The nitrobenzothiazole is then subjected to a nucleophilic substitution reaction with piperidine. This step often requires a base such as potassium carbonate to facilitate the substitution of the hydrogen atom at the 2-position with the piperidinyl group.
Industrial Production Methods
In an industrial setting, the production of Benzothiazole, 6-nitro-2-(1-piperidinyl)- may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzothiazole, 6-nitro-2-(1-piperidinyl)- can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: 6-amino-2-(1-piperidinyl)benzothiazole.
Substitution: Various N-substituted piperidinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzothiazole, 6-nitro-2-(1-piperidinyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, Benzothiazole, 6-nitro-2-(1-piperidinyl)- and its derivatives are investigated for their potential therapeutic properties. They have been explored as potential treatments for diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of Benzothiazole, 6-nitro-2-(1-piperidinyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the nitro and piperidinyl substitutions.
6-Nitrobenzothiazole: Lacks the piperidinyl group.
2-(1-Piperidinyl)benzothiazole: Lacks the nitro group.
Uniqueness
Benzothiazole, 6-nitro-2-(1-piperidinyl)- is unique due to the presence of both the nitro and piperidinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73761-38-3 |
|---|---|
Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
6-nitro-2-piperidin-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H13N3O2S/c16-15(17)9-4-5-10-11(8-9)18-12(13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
PLSZRVGIOIGRNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11534343.png)
![5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11534347.png)
![N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide](/img/structure/B11534351.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534355.png)

![(4Z)-1-(2-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11534364.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11534369.png)

![2,4-Dimethoxy-N'-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide](/img/structure/B11534384.png)
![4-methyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534392.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534401.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11534412.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11534414.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534427.png)
